(R)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a trifluoroethanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine.
Formation of Intermediate: The 3-chloropyridine is reacted with a suitable trifluoroethylating agent under controlled conditions to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced chiral resolution techniques and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its insecticidal and fungicidal properties.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine: The enantiomer of the compound with different chiral properties.
3-Chloropyridine: The parent compound without the trifluoroethanamine group.
2,2,2-Trifluoroethylamine: A simpler compound with the trifluoroethanamine group but lacking the pyridine ring.
Uniqueness
®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine is unique due to its specific chiral configuration and the presence of both the pyridine ring and trifluoroethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H6ClF3N2 |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2 |
InChI Key |
WEZUHRTZHOSAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.